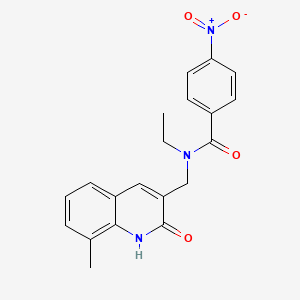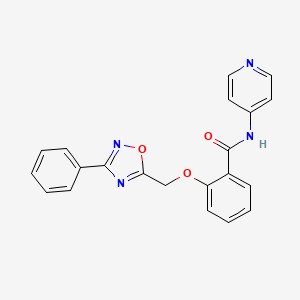
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide have been studied extensively. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of microorganisms. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide in lab experiments include its high potency and selectivity, as well as its ability to target multiple enzymes and proteins. However, its limitations include its relatively complex synthesis method and its potential toxicity.
将来の方向性
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide. These include:
1. Further studies on its mechanism of action and its potential targets.
2. Studies on its pharmacokinetics and pharmacodynamics.
3. Studies on its potential use in combination therapy with other anticancer or antimicrobial agents.
4. Studies on its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
5. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a promising compound with potential applications in various scientific research areas. Its high potency and selectivity make it a valuable tool for the study of various diseases and conditions. However, further studies are needed to fully understand its mechanism of action and its potential clinical applications.
合成法
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide can be achieved through a multi-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which can be obtained by reacting hydrazine hydrate with 3-phenylpropionic acid. The second step involves the reaction of the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 4-aminopyridine and 2-hydroxy-3-methoxybenzaldehyde to form the desired compound.
科学的研究の応用
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied as a potential antimicrobial agent, and has shown activity against various bacterial and fungal strains.
特性
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(23-16-10-12-22-13-11-16)17-8-4-5-9-18(17)27-14-19-24-20(25-28-19)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKTVMHEYYKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

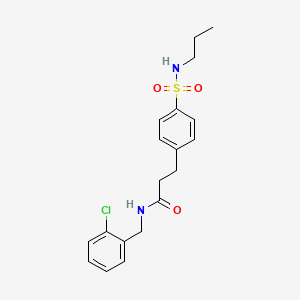

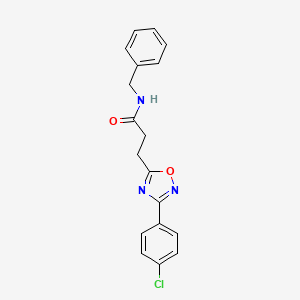
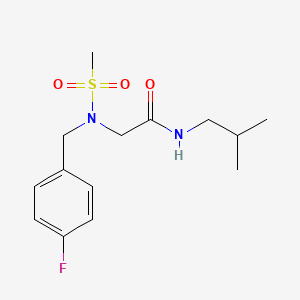
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7710227.png)


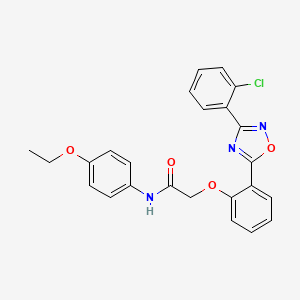
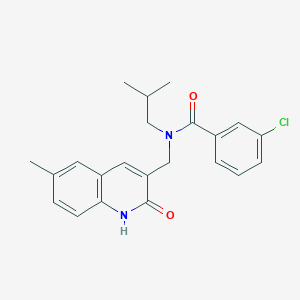
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

